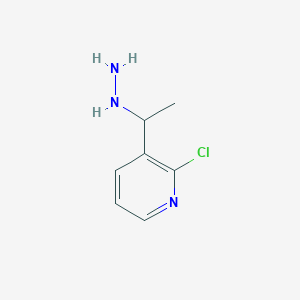

1-(2-Chloropyridin-3-yl)ethylhydrazine

Description

1-(2-Chloropyridin-3-yl)ethylhydrazine is a chloropyridine-substituted hydrazine derivative with the molecular formula C₇H₉ClN₃ (ethyl group included). These compounds are critical intermediates in synthesizing agrochemicals like Rynaxypyr and Chlorantraniliprole, which are potent insecticides targeting ryanodine receptors in pests . The chlorine substituent on the pyridine ring enhances electrophilicity, facilitating nucleophilic reactions in synthetic pathways .

Properties

IUPAC Name |

1-(2-chloropyridin-3-yl)ethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-5(11-9)6-3-2-4-10-7(6)8/h2-5,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGFPBMOTMLGRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC=C1)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differences are summarized below:

*The hydrochloride salt (CAS 1138039-65-2) is commercially available at ≥98% purity .

Structural Insights :

- Chlorine Position : The 2-chloro substitution on pyridine in the target compound vs. 3-chloro in analogs (e.g., 1-(3-chloropyridin-2-yl)hydrazine) alters electronic properties and reactivity. For instance, 3-chloro derivatives are more reactive in cyclization reactions due to enhanced electrophilicity .

- Ethyl vs. Hydrazine Groups : Ethylhydrazine derivatives exhibit distinct steric and electronic profiles compared to simpler hydrazines, influencing their nucleophilic addition kinetics to unsaturated ketones .

Comparison with Other Hydrazines :

- 1-(4-(3-Nitrophenyl)thiazol-2-yl)hydrazines (): These derivatives prioritize MAO-B inhibition over insecticidal activity due to nitro and thiazole groups, highlighting how substituents dictate biological function.

- Ethyl 1-(3-chloro-4-methylpyridin-2-yl)pyrazole-4-carboxylate (): The trifluoromethyl group enhances lipophilicity, improving membrane penetration in agrochemicals.

Key Research Findings

Crystallographic Data: 1-(3-Chloropyridin-2-yl)hydrazine crystallizes in a monoclinic system (space group P21/c) with bond lengths and angles consistent with planar hydrazine-pyridine conjugation .

Reactivity : Ethylhydrazine’s addition to β,γ-unsaturated ketones proceeds 40% faster than α,β-unsaturated analogs due to reduced steric hindrance .

Synthetic Efficiency: Using 3-chloro-2-hydrazinopyridine and diethyl maleate, Chlorantraniliprole intermediates achieve yields >85% under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.